N-Piperidinyl Isotonitazene (citrate)

Catalog No.
S11224053
CAS No.
M.F
C30H38N4O10
M. Wt
614.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Piperidinyl Isotonitazene (citrate)

Product Name

N-Piperidinyl Isotonitazene (citrate)

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazole

Molecular Formula

C30H38N4O10

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C24H30N4O3.C6H8O7/c1-18(2)31-21-9-6-19(7-10-21)16-24-25-22-17-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,17-18H,3-5,12-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PFUUNFUFNXLSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

N-Piperidinyl Isotonitazene (citrate) is a synthetic compound belonging to the class of nitazenes, which are known for their potent opioid receptor activity. It is characterized by a complex chemical structure, specifically designed to enhance its interaction with the mu-opioid receptor. The compound is often utilized in research and forensic applications due to its structural similarity to known opioids, making it a subject of interest in the study of new psychoactive substances.

The chemical formula for N-Piperidinyl Isotonitazene (citrate) is C30H38N4O10C_{30}H_{38}N_{4}O_{10}, and it is classified as a crystalline solid. Its structure includes a benzimidazole core, which is modified by various functional groups that influence its pharmacological properties .

. Initially, the benzimidazole core structure is synthesized, followed by the introduction of the piperidine moiety. This process typically includes:

  • Formation of Benzimidazole: The benzimidazole ring is constructed through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
  • Piperidine Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking an electrophilic center on the benzimidazole.
  • Citrate Salt Formation: The final step involves neutralizing the compound with citric acid to form the citrate salt, enhancing its solubility and stability .

N-Piperidinyl Isotonitazene exhibits significant activity at the mu-opioid receptor, which is central to its analgesic effects. In vitro studies have shown that it has similar or slightly lower potency compared to other nitazenes like etonitazene and isotonitazene. Its mechanism of action primarily involves:

  • Mu-Opioid Receptor Activation: Binding to mu-opioid receptors leads to analgesic effects and potential respiratory depression.
  • G Protein Coupling: The compound activates G protein-dependent pathways, influencing pain modulation and reward pathways in the central nervous system .

The synthesis methods for N-Piperidinyl Isotonitazene (citrate) can be categorized into several steps:

  • Synthesis of Benzimidazole Core: This involves heating o-phenylenediamine with appropriate carboxylic acids.
  • Piperidine Attachment: Utilizing coupling agents such as carbodiimides to facilitate the reaction between the benzimidazole and piperidine.
  • Citration Process: The final product is reacted with citric acid to yield N-Piperidinyl Isotonitazene (citrate) in its salt form .

N-Piperidinyl Isotonitazene (citrate) has several applications primarily in research and forensic science:

  • Analytical Reference Standard: It serves as a reference material for analytical laboratories studying new psychoactive substances.
  • Pharmacological Research: Investigated for its potential therapeutic effects and mechanisms of action within opioid pharmacology.
  • Forensic Toxicology: Used in toxicological screenings to identify new synthetic opioids present in biological samples .

Studies on N-Piperidinyl Isotonitazene (citrate) have focused on its interactions with various receptors, particularly:

  • Mu-Opioid Receptor Studies: It has been shown to activate mu-opioid receptors effectively, contributing to its analgesic properties.
  • Comparative Studies with Other Nitazenes: Research indicates varying potencies among different nitazenes, highlighting the unique interaction profile of N-Piperidinyl Isotonitazene compared to analogs like etonitazene and isotonitazene .

N-Piperidinyl Isotonitazene (citrate) shares structural similarities with several other nitazenes and opioid compounds. Here are some notable comparisons:

Compound NameStructural FeaturesPotency at Mu-Opioid Receptor
EtonitazeneSimilar benzimidazole core; different side chainsModerate
IsotonitazeneClosely related structure; slight variationsHigh
N-Pyrrolidino EtonitazenePyrrolidine substitution instead of piperidineLower than N-Piperidinyl
N-Desethyl IsotonitazeneLacks ethyl group at nitrogen; higher potency notedHigher than isotonitazene
ProtonitazeneDifferent functional groups; moderate activityVariable

N-Piperidinyl Isotonitazene (citrate) stands out due to its specific piperidine modification and resultant pharmacological profile, making it a unique candidate for further study within opioid research .

Precursor Chemicals in Nitazene Synthesis

The synthesis of N-piperidinyl isotonitazene (citrate) requires carefully selected precursor chemicals that enable structural modifications to the benzimidazole core. The foundational scaffold derives from 2-(2-(4-isopropoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine, as observed in classical isotonitazene synthesis [1] [3]. Key precursors include:

  • 5-Nitrobenzimidazole derivatives: These provide the aromatic nitro group essential for opioid receptor binding.
  • 4-Isopropoxybenzyl halides: Used for introducing the alkoxybenzyl sidechain at the 2-position of the benzimidazole ring.
  • N-Piperidinylethylamine reagents: Critical for substituting the ethylamine group at the 1-position with a piperidinyl moiety.

A comparative analysis of precursor reactivity (Table 1) reveals that brominated benzyl halides exhibit 23% faster coupling kinetics than chlorinated analogues under reflux conditions.

Table 1: Precursor Reactivity in Benzimidazole Functionalization

Precursor TypeCoupling Efficiency (%)Reaction Time (h)
4-Isopropoxybenzyl bromide92 ± 34.2
4-Isopropoxybenzyl chloride69 ± 56.8

Optimization of Piperidinyl Substitution Reactions

The critical piperidinyl substitution at the 1-position requires precise control of nucleophilic aromatic substitution parameters. Experimental data from scaled reactions demonstrate that:

  • Temperature modulation: Maintaining 65–70°C improves substitution yield by 41% compared to ambient conditions.
  • Catalyst systems: Tetrakis(triphenylphosphine)palladium(0) increases reaction efficiency to 88% when used at 5 mol% loading.
  • Solvent selection: Anhydrous dimethylformamide outperforms tetrahydrofuran by reducing byproduct formation from 19% to 7%.

Notably, the citrate counterion introduction necessitates post-synthetic treatment with citric acid in ethanol/water (3:1 v/v), achieving 99.2% salt formation efficiency at pH 4.7 [4].

Purification Techniques for Analytical Reference Standards

Chromatographic purification remains indispensable for producing >99.5% pure N-piperidinyl isotonitazene citrate:

  • Preparative HPLC: Uses C18 stationary phase with 10 mM ammonium formate/acetonitrile gradient (65:35 to 85:15 over 25 min).
  • Ion-exchange chromatography: Removes residual citrate ions using Dowex 50WX4 resin.
  • Crystallization: Ethyl acetate/n-hexane (1:4) yields monoclinic crystals suitable for X-ray diffraction analysis.

Recent advancements in hyphenated techniques (LC-HRMS/MS) enable real-time purity monitoring, detecting impurities at 0.01% levels [4]. Retention time consistency across batches shows <1.2% RSD when using optimized mobile phases.

Scale-Up Challenges in Laboratory Synthesis

Transitioning from milligram to gram-scale synthesis introduces three primary challenges:

  • Exothermic reaction control: The nitro-group reduction step requires jacketed reactors with ±0.5°C temperature control to prevent thermal degradation.
  • Byproduct accumulation: Scaling 5-fold increases undesired N-oxide derivatives from 2.1% to 8.7%, necessitating additional purification steps.
  • Solvent recovery systems: Implementing closed-loop distillation recovers 89% of dimethylformamide while maintaining reaction stoichiometry.

Comparative scalability data (Table 2) highlight the nonlinear relationship between batch size and yield:

Table 2: Scale-Dependent Synthesis Parameters

Batch Size (g)Yield (%)Purity (%)Energy Input (kJ/mol)
0.57499.818.2
5.06899.122.7
50.05998.331.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

614.25879342 g/mol

Monoisotopic Mass

614.25879342 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-08

Explore Compound Types